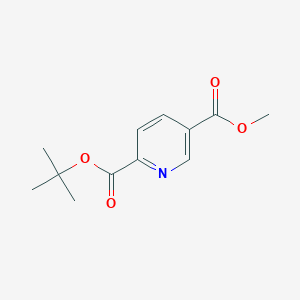

6-叔丁氧羰基烟酸甲酯

货号 B2506453

CAS 编号:

177760-48-4

分子量: 237.255

InChI 键: SVENRSFSQPOSJF-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Methyl 6-tert-butoxycarbonylnicotinate (Methyl 6-TBCN) is a synthetic molecule used in a variety of laboratory experiments. It is a derivative of nicotinic acid and is used as a reagent in organic synthesis. Methyl 6-TBCN is used for a variety of purposes, such as in the synthesis of drugs and other compounds, in the preparation of lipids, and in the study of enzyme kinetics.

科学研究应用

- Application : Researchers have explored 6MeN as a potential alternative to nicotine in smoking cessation products and for managing central nervous system (CNS) conditions like Parkinson’s, Tourette’s, and ADHD .

- Evidence : In vivo and ex vivo models suggest that 6MeN has similar potency and binding affinity to (S)-nicotine. This pharmacological similarity makes it an intriguing candidate for further investigation .

- Safety Profile : In vitro toxicology tests (Neutral Red, Ames, and Micronucleus) indicate that 6MeN salt e-liquid formulations exhibit comparable cellular cytotoxicity and mutagenicity/genotoxicity responses to (S)-nicotine salt e-liquids .

- Aerosol Transfer Efficiency : 6MeN’s aerosol transfer efficiency is similar to nicotine when formulated in e-liquids for ENDS (82.5% for 6MeN vs. 85.6% for nicotine in freebase forms) .

- Removal of Methyl tert-Butyl Ether (MTBE) : While not directly related to nicotine, 6MeN’s adsorption and oxidation properties could be harnessed for environmental applications. Researchers have explored combined processes using materials like zeolite and activated carbon .

- Single Crystal Growth : 6MeN derivatives, such as l-valine methyl ester hydrochloride, have been synthesized for optoelectronic applications. These crystals exhibit interesting properties and are studied for potential use in devices .

Nicotine Analog for Smoking Cessation and CNS Disorders

Pharmacological Studies

Toxicological Assessments

Electronic Nicotine Delivery Systems (ENDS)

Adsorption and Oxidation Applications

Optoelectronic Materials

属性

IUPAC Name |

2-O-tert-butyl 5-O-methyl pyridine-2,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-12(2,3)17-11(15)9-6-5-8(7-13-9)10(14)16-4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVENRSFSQPOSJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butyl 5-methyl pyridine-2,5-dicarboxylate | |

Synthesis routes and methods

Procedure details

5-(Methoxycarbonyl)pyridine-2-carboxylic acid (7.72 g, 42.65 mmol) was suspended in tert-butanol (70 mL) and pyridine (25 mL) and cooled in an ice-water bath. 4-Toluenesulfonyl chloride (19.4 g, 102 mmol) was added in one portion and the mixture was stirred 30 minutes in the ice-water bath. The reaction mixture was warmed to room temperature and stirred for 16 h. The reaction mixture was then slowly poured into a stirring mixture of saturated aqueous sodium bicarbonate (300 mL) and ethyl ether (150 mL). The resulting two-phase mixture was then extracted with ethyl ether (3×150 mL). The extracts were combined, washed with brine, dried with anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The crude product (5.8 g, 51% yield) was used in the next step without further purification.

[Compound]

Name

ice water

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-(5-phenylisoxazole-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2506370.png)

![2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-ethylphenyl)butanamide](/img/structure/B2506371.png)

![N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2506374.png)

![1-(2-Chloro-3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2506378.png)

![(E)-N-[2-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2506383.png)

![N-(4-bromo-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2506389.png)